molecular formula C16H19ClFNO B3088398 (4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride CAS No. 1185294-42-1

(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride

Cat. No. B3088398
CAS RN: 1185294-42-1
M. Wt: 295.78
InChI Key: YMECAIGQFUYXLC-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride, also known as FBEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FBEA is a derivative of benzylamine and has a molecular weight of 307.83 g/mol.

Scientific Research Applications

Chiral Derivatization Reagents

  • Enantiomeric Separation: This compound has been studied for its potential in separating amine enantiomers using high-performance liquid chromatography. For instance, derivatives like BOX-L-Pro have shown promise in this area, enabling sensitive fluorometric detection of amine enantiomers (Kondo et al., 1994).

Synthesis and Biological Activity

  • Local Anesthetic and Antiinflammatory Activities: Researchers have explored the synthesis of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, which include compounds related to (4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine hydrochloride, for their local anesthetic and antiinflammatory activities (Gevorgyan et al., 1989).

Nucleoside Transport Inhibition

  • Targeting ENT1 Inhibitor: Compounds with a substituted benzyl group, like the one , have been assessed for their affinity towards ENT1, a nucleoside transport protein. Such studies are crucial for developing drugs with better oral absorption and CNS penetration (Tromp et al., 2004).

Corrosion Inhibition

  • Aluminum Corrosion Inhibition: Schiff bases related to (4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine have been studied for their effectiveness in inhibiting aluminum corrosion in acidic environments. This research is significant for materials science and industrial applications (Ashassi-Sorkhabi et al., 2006).

Catalytic Asymmetric Hydroboration

  • Asymmetric Hydroboration: Studies have been conducted on intermediates in catalytic asymmetric hydroboration of vinylarenes, which relate to the structure of (4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine. These studies are important for understanding asymmetric synthesis in organic chemistry (Knight et al., 1997).

Imines Hydrogenation

  • Stoichiometric Hydrogenation: The need for acidic activation in the hydrogenation of benzyl-[1-phenyl-ethylidene]-amine by specific catalysts suggests an ionic mechanism in the reaction. This research provides insights into the hydrogenation processes in organic chemistry (Åberg et al., 2006).

Antimicrobial Activity

  • Potential Antimicrobial Agents: Novel compounds, including those related to (4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine, have been synthesized and evaluated for their antimicrobial activity. Such studies are crucial in the search for new antibiotics and antimicrobial agents (Habib et al., 2013).

Skin Whitening Agent

  • Melanin Production Inhibition: A nitrogen analog of stilbene, related to (4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine, has been studied for its potential as a skin whitening agent due to its ability to inhibit melanin production (Choi et al., 2002).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO.ClH/c1-19-16-8-4-13(5-9-16)10-11-18-12-14-2-6-15(17)7-3-14;/h2-9,18H,10-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMECAIGQFUYXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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